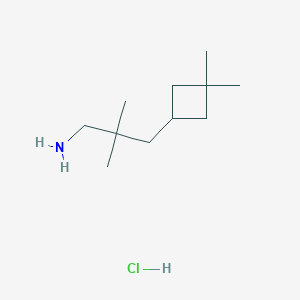
乙草胺 ESA 钠盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetochlor ESA sodium salt is a metabolite of the herbicide, acetochlor used for the preemergence control of annual grasses and broad-leaved weeds in corn, soybeans and other crops.
科学研究应用
农业:苗前除草
乙草胺 ESA 钠盐主要用作除草剂乙草胺的代谢产物。 它在玉米和大豆等作物中对一年生禾本科和阔叶杂草的苗前防治有效 。这种应用对于通过防止争夺养分、光照和空间来维持作物健康和产量至关重要。
环境科学:监测和风险评估
在环境科学中,乙草胺 ESA 钠盐用作分析参考标准。 它有助于确定环境样品中,特别是水中乙草胺的含量,使用液相色谱-质谱联用 (LC-MS) 等技术 。这对监测除草剂使用的环境影响和评估生态系统风险至关重要。
分析化学:参考标准
乙草胺 ESA 钠盐在分析化学中用作参考标准,用于定量各种样品中的乙草胺残留 。它的作用对于确保 HPLC 和 GC 等用于检测和测量农产品中除草剂存在量的分析方法的准确性和可靠性至关重要。
水处理:除草剂降解产物的检测
在水处理研究中,乙草胺 ESA 钠盐对于检测饮用水中除草剂降解产物非常重要。 例如,EPA 方法 535 使用该化合物来识别和量化水样中氯乙酰苯胺类除草剂的乙烷磺酸和草酰胺酸降解产物 。此应用对于确保水安全和符合环境法规至关重要。
土壤科学:土壤微生物动态
乙草胺 ESA 钠盐也用于土壤科学研究除草剂对土壤微生物群落的影响。 研究表明,乙草胺会影响土壤中的微生物生物量和群落结构,影响生态平衡和养分循环过程 。
植物保护:除草剂功效和安全性
在植物保护领域,乙草胺 ESA 钠盐的功效在控制杂草方面以及对作物的安全性方面进行了评估。 它是农药授权风险评估过程的一部分,确保使用乙草胺类除草剂不会对植物健康或消费者造成不必要的风险 。
作用机制
Target of Action
Acetochlor ESA sodium salt is a metabolite of the herbicide, acetochlor . The primary targets of this compound are annual grasses and broad-leaved weeds in crops such as corn and soybeans . These plants are targeted because they compete with crops for resources, reducing crop yield and quality.
Mode of Action
The mode of action of Acetochlor ESA sodium salt involves elongase inhibition, and inhibition of geranylgeranyl pyrophosphate (GGPP) cyclization enzymes . These enzymes are part of the gibberellin pathway, which is crucial for plant growth and development . By inhibiting these enzymes, Acetochlor ESA sodium salt prevents the normal growth of the targeted weeds, leading to their death .
Biochemical Pathways
The biochemical pathways affected by Acetochlor ESA sodium salt are primarily those involved in the synthesis of gibberellins, a group of plant hormones that regulate growth and influence various developmental processes . By inhibiting the GGPP cyclization enzymes, Acetochlor ESA sodium salt disrupts the gibberellin pathway, preventing the synthesis of these hormones and thereby inhibiting the growth of the targeted weeds .
Pharmacokinetics
As a sodium salt, it is likely to be soluble in water, which could influence its absorption and distribution in the environment .
Result of Action
The result of the action of Acetochlor ESA sodium salt is the death of the targeted weeds. By inhibiting key enzymes in the gibberellin pathway, the compound prevents the normal growth and development of these plants, leading to their death . This helps to control the weed population in the crops, improving crop yield and quality .
Action Environment
The action of Acetochlor ESA sodium salt can be influenced by various environmental factors. For instance, its efficacy and stability may be affected by factors such as soil type, temperature, rainfall, and the presence of other chemicals in the environment
生化分析
Biochemical Properties
Acetochlor ESA sodium salt plays a significant role in biochemical reactions, particularly in the context of environmental degradation. It interacts with various enzymes and proteins involved in the degradation pathways of chloroacetanilide herbicides. For instance, microbial enzymes such as hydrolase, debutoxylase, and monooxygenase are known to interact with Acetochlor ESA sodium salt, facilitating its breakdown into less harmful compounds . These interactions are crucial for understanding the environmental fate and persistence of acetochlor and its metabolites.
Cellular Effects
The effects of Acetochlor ESA sodium salt on various types of cells and cellular processes are primarily observed in environmental and agricultural settings. In microbial cells, Acetochlor ESA sodium salt influences cell function by interacting with enzymes involved in its degradation. This interaction can affect cell signaling pathways and gene expression related to the metabolism of xenobiotic compounds . Additionally, the presence of Acetochlor ESA sodium salt in the environment can impact the cellular metabolism of non-target organisms, potentially leading to toxic effects.
Molecular Mechanism
At the molecular level, Acetochlor ESA sodium salt exerts its effects through binding interactions with specific enzymes and proteins. The compound is known to inhibit or activate enzymes involved in its degradation, such as hydrolase and monooxygenase . These interactions lead to changes in gene expression and metabolic pathways, ultimately resulting in the breakdown of Acetochlor ESA sodium salt into less harmful metabolites. The molecular mechanism of action is essential for understanding the environmental impact and safety of acetochlor and its metabolites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acetochlor ESA sodium salt can change over time due to its stability and degradation. Studies have shown that Acetochlor ESA sodium salt is relatively stable under controlled conditions, but it can degrade over time when exposed to environmental factors such as light, temperature, and microbial activity . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that prolonged exposure to Acetochlor ESA sodium salt can lead to changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of Acetochlor ESA sodium salt vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects, but at higher doses, it can lead to adverse effects such as enzyme inhibition and disruption of metabolic pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which Acetochlor ESA sodium salt can exert its toxic effects. Understanding these dosage effects is crucial for assessing the safety and environmental impact of acetochlor and its metabolites.
Metabolic Pathways
Acetochlor ESA sodium salt is involved in several metabolic pathways, primarily related to its degradation. The compound interacts with enzymes such as hydrolase and monooxygenase, which facilitate its breakdown into less harmful metabolites . These metabolic pathways are essential for understanding the environmental fate of acetochlor and its metabolites, as well as their potential impact on non-target organisms.
Transport and Distribution
Within cells and tissues, Acetochlor ESA sodium salt is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . Understanding the transport and distribution of Acetochlor ESA sodium salt is crucial for assessing its environmental impact and potential risks to non-target organisms.
Subcellular Localization
The subcellular localization of Acetochlor ESA sodium salt is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the activity and function of the compound, as well as its interactions with other biomolecules . Understanding the subcellular localization of Acetochlor ESA sodium salt is essential for elucidating its molecular mechanism of action and potential effects on cellular function.
属性
CAS 编号 |
947601-84-5 |
|---|---|
分子式 |
C14H20NNaO5S |
分子量 |
337.37 g/mol |
IUPAC 名称 |
sodium;2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoethanesulfonate |
InChI |
InChI=1S/C14H21NO5S.Na/c1-4-12-8-6-7-11(3)14(12)15(10-20-5-2)13(16)9-21(17,18)19;/h6-8H,4-5,9-10H2,1-3H3,(H,17,18,19);/q;+1/p-1 |
InChI 键 |
OFHPZIOSKFPQRH-UHFFFAOYSA-M |
SMILES |
CCC1=CC=CC(=C1N(COCC)C(=O)CCl)C.CCC1=C(C=CC(=C1NC(=O)CS(=O)(=O)[O-])C)COCC.CCS(=O)(=O)[O-].[Na+].[Na+] |
规范 SMILES |
CCC1=CC=CC(=C1N(COCC)C(=O)CS(=O)(=O)[O-])C.[Na+] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Fluoro-3-[(piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B1485304.png)


![4-{Octahydrocyclopenta[c]pyrrol-2-yl}-octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1485311.png)
![4-[(1,3-Thiazol-5-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1485312.png)

amino}propanenitrile](/img/structure/B1485316.png)
![Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B1485317.png)
![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid](/img/structure/B1485319.png)


![{2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethyl}(methyl)amine hydrochloride](/img/structure/B1485322.png)
![3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485323.png)

